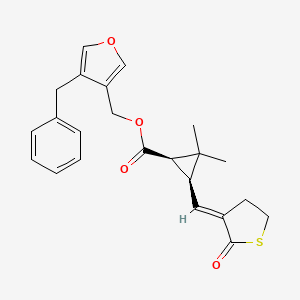

(1R,3S)-(4-benzylfuran-3-yl)methyl 2,2-dimethyl-3-((E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl)cyclopropanecarboxylate

Description

Kadethrin is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S . It is known for its potent knockdown effect on insects, making it more effective than pyrethrin II . Kadethrin is relatively unstable, especially when exposed to light, due to the presence of a furan ring and a thiolactone group in its molecular structure .

Properties

Molecular Formula |

C23H24O4S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(4-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H24O4S/c1-23(2)19(11-16-8-9-28-22(16)25)20(23)21(24)27-14-18-13-26-12-17(18)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b16-11+/t19-,20-/m0/s1 |

InChI Key |

VEVPFZFNJFHFIE-AHJJFNAJSA-N |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=COC=C2CC3=CC=CC=C3)/C=C/4\CCSC4=O)C |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC=C2CC3=CC=CC=C3)C=C4CCSC4=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves esterification under controlled conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of Kadethrin involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the integrity of the furan and thiolactone groups, which are crucial for the insecticidal activity of Kadethrin .

Chemical Reactions Analysis

Types of Reactions

Kadethrin undergoes several types of chemical reactions, including:

Oxidation: Kadethrin can be oxidized, leading to the breakdown of its furan ring and thiolactone group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Kadethrin.

Hydrolyzing Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Kadethrin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the stability and reactivity of pyrethroids.

Biology: Investigated for its effects on insect physiology and its potential use in pest control.

Medicine: Studied for its potential effects on human health and its metabolism in mammals.

Industry: Utilized in the development of new insecticidal formulations and pest control products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Pyrethrin I and II: Natural pyrethroids derived from chrysanthemum flowers.

Tetramethrin: A synthetic pyrethroid with similar insecticidal properties.

Permethrin: Another synthetic pyrethroid used widely in pest control.

Uniqueness of Kadethrin

Kadethrin is unique due to its high potency and rapid knockdown effect on insects, making it more effective than many other pyrethroids . its instability under light exposure limits its practical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.